molecular formula C16H21N3O4 B2437000 3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate CAS No. 1421490-43-8

3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate

Cat. No.: B2437000
CAS No.: 1421490-43-8
M. Wt: 319.361
InChI Key: NJWJNQMIOLNYHY-UHFFFAOYSA-N
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Description

3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
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Properties

IUPAC Name

3-[3-[(dimethylamino)methyl]morpholine-4-carbonyl]benzonitrile;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.CH2O2/c1-17(2)10-14-11-20-7-6-18(14)15(19)13-5-3-4-12(8-13)9-16;2-1-3/h3-5,8,14H,6-7,10-11H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWJNQMIOLNYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1C(=O)C2=CC=CC(=C2)C#N.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate, commonly referred to by its CAS number 1421490-43-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and mechanisms.

  • Molecular Formula : C16_{16}H21_{21}N3_{3}O4_{4}
  • Molecular Weight : 319.36 g/mol
  • CAS Number : 1421490-43-8

The compound's biological activity may be attributed to its structural characteristics, particularly the presence of the dimethylamino group and the morpholine moiety, which are known to influence pharmacological interactions. The morpholine ring can enhance solubility and bioavailability, while the dimethylamino group is often associated with increased potency in targeting specific biological pathways.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have shown that compounds similar to 3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate exhibit significant anticancer properties. For instance, related morpholino derivatives have been tested against various cancer cell lines, demonstrating promising IC50_{50} values in the micromolar range.
    • A study focusing on morpholinomethylbenzofuran derivatives reported IC50_{50} values as low as 1.48 µM against A549 non-small cell lung carcinoma cells, suggesting that structural modifications can enhance cytotoxicity .
  • Inhibition Studies :
    • The compound's potential as a VEGFR-2 inhibitor has been highlighted in several investigations. Inhibition of this receptor is crucial for limiting tumor growth and metastasis, making it a target for cancer therapies .
    • The antiproliferative activity observed in related compounds indicates that 3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate could similarly inhibit cancer cell proliferation.

Study on Morpholino Derivatives

A study evaluated the effects of various morpholino derivatives on A549 and NCI-H23 cell lines. The results indicated that compounds with a morpholino group exhibited enhanced cytotoxicity compared to their non-morpholino counterparts. The study utilized MTT assays to determine cell viability and Annexin V/PI staining to assess apoptosis:

CompoundCell LineIC50_{50} (µM)Apoptosis (%)
4bA5491.4842.05
15aNCI-H232.5234.59
16aNCI-H231.5036.81

These findings suggest that the incorporation of morpholino groups enhances both antiproliferative and apoptotic effects in cancer cells .

Q & A

Q. What are the established synthetic routes for 3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach includes:

Coupling of morpholine derivatives : React 3-((dimethylamino)methyl)morpholine with a benzonitrile precursor (e.g., 3-cyanobenzoyl chloride) under palladium or copper catalysis .

Formate salt formation : Treat the intermediate with formic acid in a polar solvent (e.g., ethanol) under reflux.

Q. Optimization Strategies :

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency compared to copper .
  • Temperature control : Maintain 60–80°C during coupling to minimize side reactions.
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product.

Table 1 : Example reaction conditions and yields

StepReactantsCatalystTemp (°C)Yield (%)
1Morpholine derivative + 3-cyanobenzoyl chloridePd(OAc)₂7065–75
2Intermediate + HCOOHNone25>90

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic methods is critical:

  • 1H/13C NMR : Confirm the presence of the morpholine ring (δ ~3.5–4.0 ppm for N-CH₂ groups) and benzonitrile moiety (δ ~7.5–8.0 ppm for aromatic protons) .
  • FT-IR : Identify functional groups (C≡N stretch: ~2220 cm⁻¹; carbonyl: ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₀N₃O₃: 302.1499) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex morpholine derivatives .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Simulate electrostatic potential maps to identify regions prone to formate salt formation .

Case Study : DFT studies on similar morpholine derivatives revealed that electron-withdrawing groups (e.g., -CN) enhance stability by lowering LUMO energy .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to solvent effects) .

Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in assay pH or DMSO concentration .

Q. How can researchers design experiments to study the polymorphic forms of this compound and their stability?

Methodological Answer:

  • X-ray diffraction (XRD) : Analyze crystalline forms to identify polymorphs .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions (e.g., Form I: mp 94–99°C ).
  • Accelerated stability testing : Expose polymorphs to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Table 2 : Example polymorph characterization

PolymorphXRD Peaks (2θ)Melting Point (°C)Stability (t₁/₂ at 40°C)
Form I12.4°, 18.7°94–9928 days
Form II14.2°, 20.1°102–10535 days

Q. What methodologies are used to investigate the compound's interaction with specific enzymes or receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for kinase interactions) .
  • Fluorescence polarization assays : Quantify displacement of fluorescent ligands in competitive binding studies .
  • In silico mutagenesis : Identify critical amino acids in the binding pocket using tools like PyMOL .

Key Finding : Morpholine derivatives exhibit high selectivity for PI3Kδ due to hydrogen bonding with Asp911 .

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